molecular formula C19H14BrN B15457299 1-(Anthracen-9-yl)pyridin-1-ium bromide CAS No. 61865-07-4

1-(Anthracen-9-yl)pyridin-1-ium bromide

Cat. No.: B15457299
CAS No.: 61865-07-4
M. Wt: 336.2 g/mol
InChI Key: HJJDNKTUZJCGBE-UHFFFAOYSA-M
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Description

1-(Anthracen-9-yl)pyridin-1-ium bromide is a quaternary ammonium salt characterized by a pyridinium core substituted at the 1-position with an anthracen-9-yl group and a bromide counterion. The anthracene moiety imparts significant photophysical properties, including strong fluorescence and π-π stacking capabilities, making the compound relevant in materials science for applications such as organic electronics, photoluminescent materials, and supramolecular assemblies . Its synthesis typically involves alkylation of pyridine with an anthracene-containing bromide or coupling reactions, as seen in analogous compounds .

Properties

CAS No.

61865-07-4

Molecular Formula

C19H14BrN

Molecular Weight

336.2 g/mol

IUPAC Name

1-anthracen-9-ylpyridin-1-ium;bromide

InChI

InChI=1S/C19H14N.BrH/c1-6-12-20(13-7-1)19-17-10-4-2-8-15(17)14-16-9-3-5-11-18(16)19;/h1-14H;1H/q+1;/p-1

InChI Key

HJJDNKTUZJCGBE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Styrylpyridinium Derivatives (e.g., Compound 6e)
  • Structure : Styrylpyridinium salts feature a pyridinium core conjugated to extended aromatic systems (e.g., styryl or butadienyl groups) and long alkyl chains (e.g., dodecyl or hexadecyl) .
  • Key Properties: Fluorescence: Strong emission in the visible range (e.g., compound 6e emits at ~550 nm), suitable for cellular imaging. Biocompatibility: Low cytotoxicity (IC₅₀ > 50 µg/mL on non-cancerous cell lines) and stability in biological environments .
  • Applications: Fluorescent probes for live-cell imaging and theranostic formulations .
Quaternary 4-Pyrrolidino Pyridinium Derivatives
  • Structure: Pyridinium salts with pyrrolidino substituents at the 4-position and aryl ketone groups at the 1-position .
  • Key Properties :
    • Antibacterial Activity : MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
    • Thermal Stability : Decomposition temperatures >200°C, attributed to robust cation-π interactions .
  • Applications : Antimicrobial agents and thermally stable ionic liquids .
O-Allyl-N-(9-Anthracenylmethyl)cinchonidinium Bromide
  • Structure : A cinchona alkaloid derivative with anthracene and allyloxy groups attached to a pyridinium core .
  • Key Properties :
    • Chiral Resolution : Used in asymmetric catalysis due to its rigid, stereoselective framework.
    • Crystallography : Solved via SHELXL refinement (R = 0.0468), highlighting intermolecular C–H···Br interactions .
  • Applications : Chiral templates in enantioselective synthesis .
1,1′-{[3,5-Bis(...)]bis[4-(Anthracen-9-yl)pyridin-1-ium} Dibromide
  • Structure : A dimeric anthracene-pyridinium compound linked via dihydropyridine and dodecyloxycarbonyl groups .
  • Key Properties :
    • Self-Assembly : Forms micelles (hydrodynamic radius ~120 nm) in aqueous solutions.
    • Photoluminescence : Exhibits aggregation-induced emission (AIE) at 480 nm, with a quantum yield of 0.38 .
  • Applications: Nanostructured materials for optoelectronics .

Comparative Data Table

Compound Substituents/Modifications Key Properties Applications Reference
1-(Anthracen-9-yl)pyridin-1-ium bromide Anthracene at 1-position Strong fluorescence, π-π stacking Materials science
Styrylpyridinium 6e Hexadecyl chain, butadienyl linker λem = 550 nm, low cytotoxicity Cell imaging
4-Pyrrolidino pyridinium derivatives Aryl ketones, pyrrolidino group MIC = 8–32 µg/mL, Tdec >200°C Antibacterial agents
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide Cinchona core, allyloxy group R = 0.0468 (crystallographic refinement) Asymmetric catalysis
Dimeric anthracene-pyridinium dibromide Dihydropyridine linkers, dodecyl chains AIE at 480 nm, micelle formation Optoelectronic nanomaterials

Research Findings and Trends

Synthetic Strategies: this compound and analogues are often synthesized via alkylation (e.g., benzyl bromide reactions) or cross-coupling (e.g., Sonogashira coupling) . Styrylpyridinium derivatives require condensation of aldehydes with pyridinium salts, emphasizing the role of extended conjugation for fluorescence .

Photophysical Performance: Anthracene-containing pyridinium salts generally exhibit red-shifted emission compared to styryl derivatives due to enhanced π-conjugation . Aggregation-induced emission (AIE) is observed in dimeric structures, whereas monomeric analogues show concentration-dependent quenching .

Biological Compatibility :

  • Styrylpyridinium salts outperform anthracene-pyridinium compounds in biocompatibility, with minimal impact on cell viability even at high concentrations (≤100 µg/mL) .

Thermal and Chemical Stability: Quaternary 4-pyrrolidino pyridinium derivatives demonstrate superior thermal stability (>200°C) compared to alkyl-chain-modified analogues (<150°C) .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(Anthracen-9-yl)pyridin-1-ium bromide, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling anthracene derivatives with pyridinium precursors. A common approach is the nucleophilic substitution of 9-bromoanthracene with pyridine under controlled conditions, followed by bromide salt formation. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., THF) and inert atmosphere to avoid side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity.
  • Intermediate characterization : Confirm anthracene-pyridine linkage via ¹H NMR (aromatic proton splitting patterns) and FT-IR (C–N stretching at ~1,220 cm⁻¹). Crystal structure validation (e.g., X-ray diffraction) of analogous compounds, such as 4-(anthracen-9-yl)pyridine, supports structural assignments .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is critical:

  • Single-crystal X-ray diffraction : Resolves π-stacking interactions (anthracene planes separated by ~3.5 Å) and confirms bromide counterion placement .
  • Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M-Br]⁺ at m/z corresponding to C₁₉H₁₄N⁺ (calculated m/z 256.11).
  • Elemental analysis : Validate C, H, N, and Br percentages (e.g., Br content ~24.7%).

Advanced: What photophysical properties make this compound suitable for optoelectronic or sensing applications?

Answer:
The anthracene moiety enables strong UV-Vis absorption (λₐₜₕ ≈ 350–400 nm) and blue fluorescence (λₑₘ ≈ 400–450 nm). Key considerations:

  • Quantum yield (Φ) : Measure using integrating sphere methods; anthracene derivatives typically exhibit Φ > 0.5 in non-polar solvents.
  • Solvatochromism : Polar solvents may redshift emission due to charge-transfer interactions with the pyridinium group .
  • Applications : Fluorescent probes for biomolecules (e.g., DNA intercalation studies) or organic light-emitting diodes (OLEDs) .

Advanced: How does the compound behave in cross-coupling reactions, and what catalytic systems are effective?

Answer:
The pyridinium bromide group can act as a directing group or participate in Pd-catalyzed reactions. For example:

  • Decarboxylative cross-coupling : Use Pd(OAc)₂ with ligands like XPhos to activate C–Br bonds. Evidence from analogous systems (e.g., aryl bromides with PdCl₂ adducts) suggests yields >70% under optimized conditions (80°C, 12 h) .
  • Challenges : Anthracene’s steric bulk may hinder reactivity; pre-functionalization (e.g., bromination at the 10-position) improves regioselectivity.

Advanced: What solvent systems stabilize this compound, and how does solvent polarity impact its reactivity?

Answer:

  • Stability : The compound is hygroscopic and degrades in protic solvents (e.g., H₂O, MeOH). Store in dry DMSO or DMF under nitrogen .
  • Reactivity :
    • Polar aprotic solvents (DMF, DMSO) : Enhance solubility (up to 50 mM) but may promote aggregation.
    • Non-polar solvents (toluene, hexane) : Reduce solubility but improve fluorescence efficiency by minimizing quenching .
  • Kinetic studies : Use UV-Vis to monitor degradation rates; half-life in aqueous solutions is <24 hours at 25°C .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Flammability : Class 1 flammable liquid; avoid sparks/open flames. Use CO₂ or dry powder extinguishers .
  • Toxicity : Wear PPE (gloves, goggles) to prevent skin/eye contact. If ingested, rinse mouth and seek medical attention .
  • Spill management : Absorb with inert materials (silica gel) and dispose as halogenated waste .

Advanced: How do computational methods (DFT, MD) elucidate the compound’s electronic structure and intermolecular interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~3.2 eV for anthracene-pyridinium systems) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate π-π stacking in crystal lattices (e.g., face-to-face anthracene dimers with energy ~−15 kcal/mol) .
  • Charge distribution : NBO analysis reveals partial positive charge on pyridinium nitrogen (+0.5 e), enhancing bromide ion pairing .

Basic: What analytical techniques are used to quantify trace impurities in synthesized batches?

Answer:

  • HPLC-DAD : Reverse-phase C18 column with acetonitrile/water gradient (detection at 254 nm). Impurities <0.5% are acceptable for research-grade material.
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic steps) with detection limits <1 ppb .

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